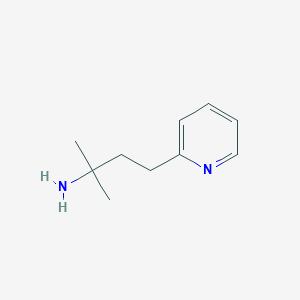
5-Amino-3-(3-methyl-2-furyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-methyl-2-furyl)isoxazole is a heterocyclic compound with the molecular formula C8H8N2O2 It is characterized by an isoxazole ring substituted with an amino group at the 5-position and a 3-methyl-2-furyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are designed to be scalable and efficient for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group and the isoxazole ring can participate in substitution reactions to form a variety of substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . Reaction conditions vary depending on the desired product, but typically involve moderate temperatures and the presence of catalysts such as copper(I) chloride or gold(III) chloride .
Major Products
Major products formed from these reactions include 3,5-disubstituted isoxazoles, trisubstituted pyrazoles, and various oxime derivatives .
Aplicaciones Científicas De Investigación
5-Amino-3-(3-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
5-Amino-3-(3-methyl-2-furyl)isoxazole can be compared with other similar compounds, such as:
3-Amino-5-methylisoxazole: This compound has a similar isoxazole ring but differs in the substitution pattern, leading to different chemical and biological properties.
5-Methyl-3-isoxazolamine: Another related compound with distinct structural features and applications.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-(3-methylfuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-11-8(5)6-4-7(9)12-10-6/h2-4H,9H2,1H3 |
Clave InChI |
HFHZBUGRSOSHPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC=C1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


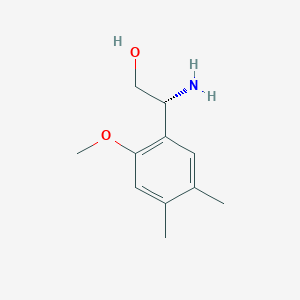
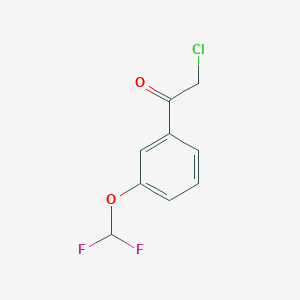
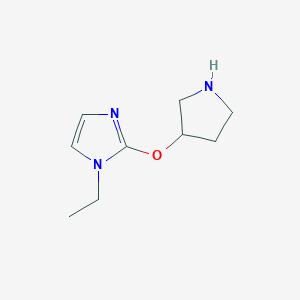

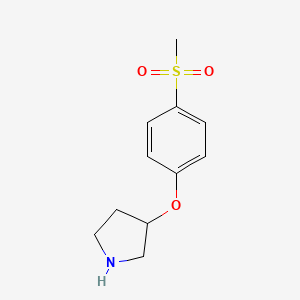
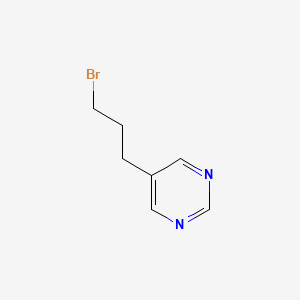
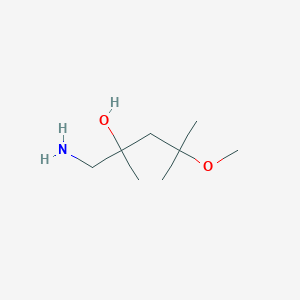



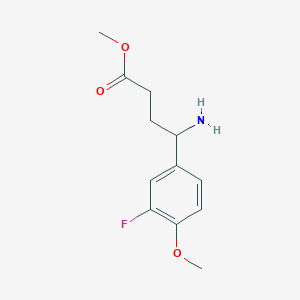
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
